molecular formula C25H23NO B288073 4-Phenyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole

4-Phenyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole

Katalognummer B288073
Molekulargewicht: 353.5 g/mol
InChI-Schlüssel: VZULFXOISGPNRU-XMMPIXPASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Phenyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is known for its unique chemical structure and properties that make it a suitable candidate for various scientific studies.

Wirkmechanismus

The mechanism of action of 4-Phenyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole is not well understood. However, studies have suggested that the compound may interact with specific receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound may have various biochemical and physiological effects. The compound has been studied for its potential applications in the treatment of various diseases, including cancer and neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-Phenyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole in lab experiments include its unique chemical structure and properties, which make it a suitable candidate for various scientific studies. However, the limitations of using the compound include its high cost and limited availability.

Zukünftige Richtungen

There are several future directions for the study of 4-Phenyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole. These include further studies to understand the mechanism of action of the compound, its potential applications in the treatment of various diseases, and its use in material science and chemistry. Additionally, future studies could focus on the development of more efficient synthesis methods for the compound to increase its availability and reduce its cost.
Conclusion:
In conclusion, this compound is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been studied for its potential applications in medicine, chemistry, and material science. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields.

Synthesemethoden

The synthesis of 4-Phenyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole involves the reaction of phenylacetylene with 2,4-hexadien-1-ol in the presence of a catalyst. The reaction proceeds through a series of steps to form the desired product. The synthesis method has been optimized to achieve high yields of the compound.

Wissenschaftliche Forschungsanwendungen

The unique chemical structure and properties of 4-Phenyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole make it a suitable candidate for various scientific research applications. The compound has been studied for its potential applications in the fields of medicine, chemistry, and material science.

Eigenschaften

Molekularformel

C25H23NO

Molekulargewicht

353.5 g/mol

IUPAC-Name

(4S)-4-phenyl-2-(5-tricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaenyl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C25H23NO/c1-2-4-22(5-3-1)24-17-27-25(26-24)23-16-20-11-10-18-6-8-19(9-7-18)12-14-21(23)15-13-20/h1-9,13,15-16,24H,10-12,14,17H2/t24-/m1/s1

InChI-Schlüssel

VZULFXOISGPNRU-XMMPIXPASA-N

Isomerische SMILES

C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)C4=N[C@H](CO4)C5=CC=CC=C5

SMILES

C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)C4=NC(CO4)C5=CC=CC=C5

Kanonische SMILES

C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)C4=NC(CO4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.